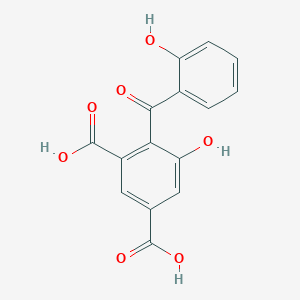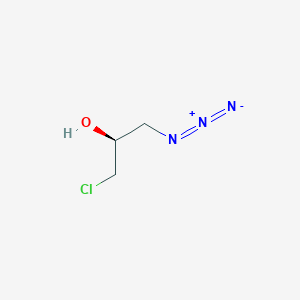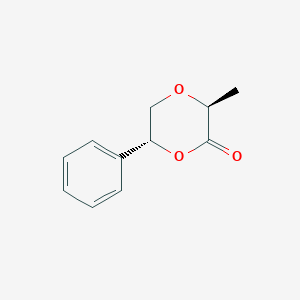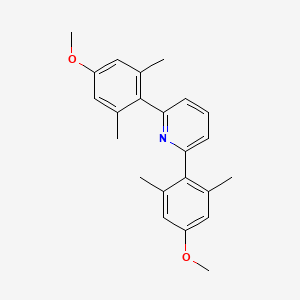
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is an organic compound with a complex structure that includes both carboxylic acid and hydroxybenzoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- typically involves multi-step organic reactions. One common method includes the esterification of 1,3-benzenedicarboxylic acid with methanol to form dimethyl 1,3-benzenedicarboxylate. This intermediate is then subjected to hydrolysis and subsequent reactions with appropriate reagents to introduce the hydroxy and hydroxybenzoyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as polyesters and resins.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- involves its interaction with various molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. These interactions can modulate enzyme activities and cellular processes, contributing to its observed effects.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, 5-hydroxy-: Lacks the hydroxybenzoyl group.
1,3-Benzenedicarboxylic acid, 4-hydroxy-: Differs in the position of the hydroxy group.
1,3-Benzenedicarboxylic acid, 5-nitro-: Contains a nitro group instead of a hydroxybenzoyl group.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-hydroxy-4-(2-hydroxybenzoyl)- is unique due to the presence of both hydroxy and hydroxybenzoyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form complex molecular structures makes it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
820243-51-4 |
|---|---|
分子式 |
C15H10O7 |
分子量 |
302.23 g/mol |
IUPAC名 |
5-hydroxy-4-(2-hydroxybenzoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H10O7/c16-10-4-2-1-3-8(10)13(18)12-9(15(21)22)5-7(14(19)20)6-11(12)17/h1-6,16-17H,(H,19,20)(H,21,22) |
InChIキー |
DDQWYQYUNOWSNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2O)C(=O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)

![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)




![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
